molecular formula C16H11FN2O2 B2737137 N-(4-fluorophenyl)-3-phenyl-5-isoxazolecarboxamide CAS No. 320422-31-9

N-(4-fluorophenyl)-3-phenyl-5-isoxazolecarboxamide

Cat. No.: B2737137
CAS No.: 320422-31-9
M. Wt: 282.274
InChI Key: VXEYUUJPPYMVLO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its role or use in various applications such as pharmaceuticals, materials science, etc .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes understanding the compound’s reactivity, acidity or basicity, and other chemical properties .

Scientific Research Applications

Inhibition of Enzymatic Activities

One of the primary applications of compounds structurally related to N-(4-fluorophenyl)-3-phenyl-5-isoxazolecarboxamide is in the inhibition of specific enzymatic activities crucial for disease progression or immune response. For instance, isoxazole derivatives have been shown to possess inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This action is essential for normal immune cell functions, highlighting potential applications in developing immunosuppressive agents (Knecht & Löffler, 1998).

Material Science Applications

In material science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, synthesized using compounds related to this compound, exhibit remarkable properties. These polymers show high thermal stability and good solubility in polar solvents, suggesting applications in creating durable and flexible materials suitable for various industrial uses (Hsiao & Yu, 1996).

Biochemical Research

In biochemical research, the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues demonstrates the utility of fluorophenols (including those structurally related to this compound) in elucidating biochemical pathways. This particular study highlights the potential use of such compounds in environmental biotechnology and remediation processes (Genthner, Townsend, & Chapman, 1989).

Pharmaceutical Research

Pharmaceutical research benefits from the structural and functional versatility of this compound derivatives. For example, they serve as scaffolds for developing selective and efficacious inhibitors of protein kinases, suggesting potential therapeutic applications in cancer and other diseases where kinase signaling plays a pivotal role (Schroeder et al., 2009).

Mechanism of Action

If the compound is a drug or a biologically active substance, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEYUUJPPYMVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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